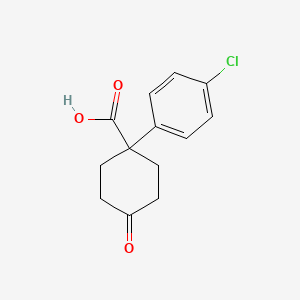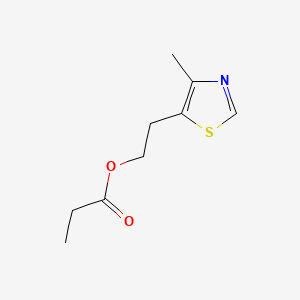![molecular formula C21H19N3O2 B2360453 N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide CAS No. 1903168-89-7](/img/structure/B2360453.png)
N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide is an organic compound that features a bipyridine moiety linked to a phenylbutanamide structure
作用機序
Target of Action
Bipyridine derivatives, to which this compound belongs, are known to form complexes with most transition metal ions . These complexes are of broad academic interest and have distinctive optical properties .
Mode of Action
It’s known that bipyridine derivatives can act as chelating ligands, forming complexes with transition metal ions . This interaction could potentially lead to changes in the biochemical properties of the target, affecting its function.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing bioavailability and therapeutic efficacy. It involves how the body affects a specific substance after administration .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through the dehydrogenation of pyridine using catalysts such as Raney nickel.
Coupling with phenylbutanamide: The bipyridine derivative is then coupled with a phenylbutanamide precursor under specific reaction conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the phenylbutanamide structure can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bipyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of bipyridine N-oxide derivatives.
Reduction: Formation of N-([2,3’-bipyridin]-4-ylmethyl)-4-hydroxy-4-phenylbutanamide.
Substitution: Formation of substituted bipyridine derivatives.
科学的研究の応用
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe due to the luminescent properties of its metal complexes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A related compound with similar chelating properties but different substitution patterns.
4,4’-Bipyridine: Another bipyridine isomer with distinct chemical properties.
Phenanthroline: A compound with a similar structure but containing a fused ring system.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-4-oxo-4-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
IUPAC Name |
4-oxo-4-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(17-5-2-1-3-6-17)8-9-21(26)24-14-16-10-12-23-19(13-16)18-7-4-11-22-15-18/h1-7,10-13,15H,8-9,14H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGTZALFOHNGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)
![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate](/img/structure/B2360376.png)
![9-(4-ethylphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2360379.png)
![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)


![5-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2360389.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2360390.png)

